molecular formula C20H25ClN4S B11075573 1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea

1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea

Cat. No.: B11075573
M. Wt: 389.0 g/mol
InChI Key: HMMBQUJNUKFIQC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea typically involves the reaction of 4-chloroaniline with a suitable isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the purification of intermediates, control of reaction temperatures, and optimization of yields to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating agents under controlled temperatures.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea: Lacks the piperazine ring, which may affect its biological activity.

    1-(4-Methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.

Uniqueness

1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea is unique due to the presence of both the piperazine ring and the chlorophenyl group, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H25ClN4S

Molecular Weight

389.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea

InChI

InChI=1S/C20H25ClN4S/c21-17-7-9-18(10-8-17)23-20(26)22-11-4-12-24-13-15-25(16-14-24)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H2,22,23,26)

InChI Key

HMMBQUJNUKFIQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=S)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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